AB21 oxalate

Sigma-1 Receptor Radioligand Binding Assay Analgesic Drug Discovery

S1R research is confounded by functional heterogeneity: ligands with similar affinities produce opposing in vivo effects. AB21 oxalate (CAS 3026677-23-3), a validated pure S1R antagonist (Ki=13 nM), resolves this challenge with definitive functional characterization. • Complete reversal of capsaicin-induced mechanical allodynia at 20 mg/kg (s.c.), reversed by PRE-084, confirming on-target S1R antagonism. • Forms a matched agonist-antagonist pair with AD186 from the same 2,7-diazaspiro[3.5]nonane scaffold for rigorous target engagement studies. • ≥98% purity; multi-vendor supply continuity supports HTS campaigns and long-term research programs.

Molecular Formula C25H30N2O5
Molecular Weight 438.5 g/mol
Cat. No. B15137815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB21 oxalate
Molecular FormulaC25H30N2O5
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1CN(CCC12CN(C2)CCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O
InChIInChI=1S/C23H28N2O.C2H2O4/c26-22(17-21-9-5-2-6-10-21)25-15-12-23(13-16-25)18-24(19-23)14-11-20-7-3-1-4-8-20;3-1(4)2(5)6/h1-10H,11-19H2;(H,3,4)(H,5,6)
InChIKeyDCLIRVZPMYPKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB21 Oxalate: Sigma-1 Receptor Antagonist


AB21 oxalate (CAS 3026677-23-3, molecular formula C25H30N2O5, molecular weight 438.52) is a potent and selective sigma-1 receptor (S1R) antagonist [1]. It exhibits high binding affinity for S1R (Ki = 13 nM) and moderate affinity for S2R (Ki = 102 nM), representing a research tool for investigating S1R-mediated mechanisms in pain, neuroprotection, and psychiatric disorders . Unlike many S1R ligands that function as agonists or have mixed profiles, AB21 is characterized as a pure S1R antagonist in functional assays, making it a specific probe for studying S1R blockade [2].

Workflow
S1R target engagement and functional blockade studies
Selection
Pure S1R antagonist validated in functional assays
Use Context
Preclinical pain, neuroprotection, and psychiatric disorder models

Why Generic Sigma-1 Antagonists Cannot Replace AB21


Sigma-1 receptor ligands exhibit substantial functional heterogeneity: compounds with similar binding affinities can function as agonists, antagonists, or mixed modulators, producing divergent and even opposite in vivo effects [1]. For instance, AD186, which possesses higher S1R binding affinity (Ki = 2.7 nM) than AB21, acts as an S1R agonist rather than an antagonist, rendering it completely devoid of antiallodynic effects and even capable of reversing the effects of other S1R antagonists [2]. Furthermore, selectivity profiles differ markedly among S1R ligands: while S1RA (E-52862) demonstrates high S1R/S2R selectivity (>60-fold), AB21's moderate selectivity (~8-fold) may confer distinct pharmacological properties relevant to specific experimental contexts . These functional and selectivity divergences preclude simple substitution based solely on S1R binding data and necessitate compound-specific validation.

  • S1R binding affinity does not predict functional profile: ligands may act as agonists (e.g., AD186) or antagonists, producing opposing outcomes.
  • Selectivity profiles vary substantially; high S1R/S2R selectivity (S1RA) vs. moderate selectivity (AB21) may shift dual-receptor engagement and downstream signaling.
  • Compound-specific functional validation is required; generic substitution based on binding data alone risks confounded experimental interpretation.

AB21 vs. Comparable Sigma-1 Ligands


S1R Binding Affinity vs. S1RA

AB21 oxalate demonstrates S1R binding affinity comparable to the clinically advanced S1R antagonist S1RA (E-52862, currently in Phase II trials), with a Ki of 13 nM for AB21 versus 17 nM for S1RA [1]. This places AB21 within the same potency range as a development-stage clinical candidate, yet AB21 is available as a research tool without the material transfer restrictions often associated with clinical compounds .

S1R Binding Affinity
Reported
AB21 Ki: 13 nM
S1RA Ki: 17 nM
1.3-fold higher affinity
Supports S1R target engagement studies comparable to clinical-stage compound
Radioligand binding assay; human S1R
Sigma-1 Receptor Radioligand Binding Assay Analgesic Drug Discovery

S1R/S2R Selectivity vs. S1RA

AB21 oxalate exhibits moderate selectivity for S1R over S2R (Ki ratio S2R/S1R ≈ 7.8), whereas S1RA demonstrates high selectivity (Ki ratio S2R/S1R > 60) [1]. This differential selectivity may influence downstream signaling and functional outcomes, as S2R engagement has been implicated in distinct cellular processes including calcium signaling and cell survival pathways [2]. For researchers investigating the contribution of dual S1R/S2R modulation, AB21 provides a balanced affinity profile absent in highly selective S1R antagonists.

S1R/S2R Selectivity
Reported
AB21 ratio ≈ 7.8
S1RA ratio > 60
~10-fold higher S2R affinity
Moderate S2R affinity enables dual receptor engagement studies
Radioligand binding; human S1R/S2R
Sigma-2 Receptor Selectivity Profiling Off-Target Assessment

Functional Antagonism vs. AD186

AB21 oxalate is characterized as a pure S1R antagonist in the phenytoin functional assay, whereas AD186 (Ki S1R = 2.7 nM), despite higher binding affinity, acts as an S1R agonist [1]. In vivo, AD186 is completely devoid of antiallodynic effects and fully reverses the antiallodynic action of the S1R antagonist BD-1063, confirming its agonistic functional profile [2]. In contrast, AB21 achieves maximal antiallodynic effect at 20 mg/kg, an effect that is completely reversed by the S1R agonist PRE-084, confirming its functional antagonism [3].

Functional S1R Activity
Head-to-head
AB21: antagonist (max effect 20 mg/kg, reversed by PRE-084)
AD186: agonist (no antiallodynia, reverses BD-1063)
Functional antagonist phenotype validated for S1R blockade studies
Phenytoin assay; in vivo PRE-084 reversal
Functional Antagonism Phenytoin Assay S1R Agonism

In Vivo Efficacy vs. BD-1063

AB21 oxalate (administered as the hydrochloride salt at 20 mg/kg, s.c., 30 minutes prior to capsaicin injection) reverses mechanical allodynia in the capsaicin-induced pain model with higher potency than the reference S1R antagonist BD-1063 [1]. While BD-1063 exhibits an ED50 of 15.80 ± 0.93 mg/kg in the same model [2], AB21 achieves complete reversal of mechanical hypersensitivity at 20 mg/kg [3]. Both compounds' effects are reversed by the S1R agonist PRE-084, confirming S1R-mediated mechanism of action [4].

In Vivo Antiallodynic Effect
Reported
AB21: complete reversal at 20 mg/kg
BD-1063: ED50 15.80 mg/kg
Supports in vivo model-response for S1R antagonist studies
Capsaicin-induced mechanical allodynia; mouse
Mechanical Allodynia Capsaicin Pain Model In Vivo Efficacy

Pure S1R Antagonist Probe Validation

AB21 oxalate has been validated in both in vitro radioligand binding assays (Ki S1R = 13 nM with or without phenytoin, confirming orthosteric binding unaffected by allosteric modulators) [1] and in vivo functional assays demonstrating S1R antagonist-specific effects reversed by PRE-084 [2]. In head-to-head comparison within the same study, AB21 (compound 5b) reached maximal antiallodynic effect at 20 mg/kg, while the structurally related agonist AD186 (4b) showed no antiallodynic effect and instead antagonized BD-1063 [3]. This paired agonist-antagonist validation establishes AB21 as a reliable S1R antagonist tool compound for target validation studies.

Probe Validation
Head-to-head
AB21 antagonist confirmed: Ki unchanged by phenytoin; in vivo effect reversed by PRE-084
Paired AD186 agonist validates functional contrast
Enables rigorous target engagement and mechanism-of-action studies
Validated across binding, functional, and in vivo assays
Chemical Probe Target Validation Pharmacological Tool Compound

AB21 Validated Research Applications


S1R Antagonist for Neuropathic Pain Research

AB21 oxalate is validated in the capsaicin-induced mechanical hypersensitivity model, a standard preclinical assay for neuropathic and inflammatory pain [1]. At 20 mg/kg (s.c.), AB21 produces complete reversal of mechanical allodynia, with efficacy confirmed by reversal with the S1R agonist PRE-084, establishing S1R-mediated mechanism of action [2]. Researchers investigating S1R as a therapeutic target for pain can use AB21 as a positive control or tool compound to benchmark novel S1R antagonists, particularly given its favorable comparison to BD-1063 and its distinct selectivity profile relative to S1RA .

Agonist/Antagonist Paired Target Engagement Studies

AB21 oxalate (antagonist) and AD186 (agonist) constitute a validated agonist-antagonist pair derived from the same 2,7-diazaspiro[3.5]nonane core scaffold, enabling rigorous target engagement and mechanism-of-action studies [1]. AD186 (Ki S1R = 2.7 nM) functions as an S1R agonist, reversing the antiallodynic effects of BD-1063 and showing no intrinsic antiallodynic activity, while AB21 (Ki S1R = 13 nM) functions as a pure antagonist, producing antiallodynia reversed by PRE-084 [2]. This paired tool set enables researchers to dissect S1R-mediated signaling pathways with matched chemical scaffolds differing only in functional output, a unique capability for sigma receptor pharmacology studies .

Sigma-1/Sigma-2 Comparative Pharmacology

AB21 oxalate's moderate S1R/S2R selectivity (Ki S2R/S1R ratio ≈ 7.8) positions it as a valuable tool for investigating the functional interplay between sigma-1 and sigma-2 receptors [1]. In contrast to highly selective S1R antagonists such as S1RA (selectivity ratio > 60), AB21 maintains nanomolar affinity for both receptor subtypes (S1R Ki = 13 nM; S2R Ki = 102 nM), enabling studies of dual receptor engagement [2]. This profile is particularly relevant given emerging evidence for S2R involvement in cancer biology and neuronal function, and the compound's availability in both free base and hydrochloride salt forms provides formulation flexibility for diverse experimental systems .

HTS Counter-Screen for S1R Antagonism

AB21 oxalate serves as a validated S1R antagonist reference compound for high-throughput screening (HTS) campaigns targeting sigma receptors or pain pathways [1]. With well-characterized binding affinities (S1R Ki = 13 nM; S2R Ki = 102 nM) and demonstrated functional antagonism in both phenytoin assays and in vivo models, AB21 provides a reliable positive control for assay validation and a benchmark for hit triage [2]. Its availability from multiple vendors (TargetMol, MedChemExpress, GLPBio) ensures supply continuity for large-scale screening operations, while its distinct selectivity profile relative to S1RA and BD-1063 enables counter-screening to differentiate S1R-mediated from S2R-mediated or off-target effects .

Application
Selection Property
Validation Focus
S1R-mediated pain pathway studies
Pure S1R antagonist phenotype
In vivo allodynia model response (PRE-084 reversal)
S1R agonist/antagonist paired probe studies
Matched-scaffold functional contrast
Functional assay confirmation (phenytoin, in vivo reversal)
S1R/S2R dual receptor pharmacology
Moderate S2R affinity profile
Dual receptor engagement signaling studies
HTS S1R antagonist reference compound
Well-characterized binding and functional profile
Assay validation and hit triage benchmarking

Technical Documentation Hub

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